molecular formula C24H21ClN2O2S B301118 3-(4-chlorophenyl)-5-{[1-(2,6-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1,3-thiazolidine-2,4-dione

3-(4-chlorophenyl)-5-{[1-(2,6-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1,3-thiazolidine-2,4-dione

Cat. No. B301118
M. Wt: 437 g/mol
InChI Key: SUOUTGUUGMXRFU-BKUYFWCQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-chlorophenyl)-5-{[1-(2,6-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1,3-thiazolidine-2,4-dione, also known as CPDD, is a synthetic compound that belongs to the class of thiazolidinediones. It has gained significant attention in recent years due to its potential applications in scientific research, particularly in the field of biochemistry and pharmacology.

Mechanism of Action

3-(4-chlorophenyl)-5-{[1-(2,6-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1,3-thiazolidine-2,4-dione exerts its biological effects by activating peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that regulates glucose and lipid metabolism. PPARγ activation leads to increased insulin sensitivity, reduced inflammation, and inhibition of tumor growth. 3-(4-chlorophenyl)-5-{[1-(2,6-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1,3-thiazolidine-2,4-dione also inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the synthesis of inflammatory prostaglandins.
Biochemical and Physiological Effects
3-(4-chlorophenyl)-5-{[1-(2,6-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1,3-thiazolidine-2,4-dione has been shown to have several biochemical and physiological effects. It has been reported to lower blood glucose levels, improve insulin sensitivity, and reduce inflammation in animal models of diabetes and obesity. 3-(4-chlorophenyl)-5-{[1-(2,6-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1,3-thiazolidine-2,4-dione has also been shown to inhibit the growth of various cancer cell lines and to enhance the activity of antiviral drugs against hepatitis B and C viruses.

Advantages and Limitations for Lab Experiments

3-(4-chlorophenyl)-5-{[1-(2,6-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1,3-thiazolidine-2,4-dione has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has a well-defined chemical structure. 3-(4-chlorophenyl)-5-{[1-(2,6-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1,3-thiazolidine-2,4-dione is also stable under normal laboratory conditions and can be stored for extended periods without significant degradation. However, 3-(4-chlorophenyl)-5-{[1-(2,6-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1,3-thiazolidine-2,4-dione has some limitations for use in lab experiments. It is relatively expensive compared to other compounds, and its biological effects may vary depending on the experimental conditions and the cell or tissue type used.

Future Directions

There are several future directions for research on 3-(4-chlorophenyl)-5-{[1-(2,6-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1,3-thiazolidine-2,4-dione. One area of interest is the development of more potent and selective PPARγ agonists based on the structure of 3-(4-chlorophenyl)-5-{[1-(2,6-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1,3-thiazolidine-2,4-dione. Another area of research is the investigation of the potential use of 3-(4-chlorophenyl)-5-{[1-(2,6-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1,3-thiazolidine-2,4-dione as a therapeutic agent for the treatment of various diseases, including diabetes, cancer, and viral infections. Further studies are also needed to elucidate the molecular mechanisms underlying the biological effects of 3-(4-chlorophenyl)-5-{[1-(2,6-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1,3-thiazolidine-2,4-dione and to determine its safety and efficacy in human clinical trials.
Conclusion
In conclusion, 3-(4-chlorophenyl)-5-{[1-(2,6-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1,3-thiazolidine-2,4-dione is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. It has a wide range of biological activities and exerts its effects by activating PPARγ and inhibiting COX-2. 3-(4-chlorophenyl)-5-{[1-(2,6-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1,3-thiazolidine-2,4-dione has several advantages for use in lab experiments, but it also has some limitations. Further research is needed to fully understand the biological effects of 3-(4-chlorophenyl)-5-{[1-(2,6-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1,3-thiazolidine-2,4-dione and to determine its potential as a therapeutic agent for the treatment of various diseases.

Synthesis Methods

The synthesis of 3-(4-chlorophenyl)-5-{[1-(2,6-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1,3-thiazolidine-2,4-dione involves the reaction of 4-chlorobenzaldehyde, 2,6-dimethylphenylhydrazine, and 2,4-thiazolidinedione in the presence of an acid catalyst. The reaction results in the formation of 3-(4-chlorophenyl)-5-{[1-(2,6-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1,3-thiazolidine-2,4-dione as a yellow crystalline solid. The purity of the compound can be improved by recrystallization from a suitable solvent.

Scientific Research Applications

3-(4-chlorophenyl)-5-{[1-(2,6-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1,3-thiazolidine-2,4-dione has been extensively studied for its potential applications in scientific research. It has been shown to have a wide range of biological activities, including antidiabetic, anti-inflammatory, antitumor, and antiviral effects. 3-(4-chlorophenyl)-5-{[1-(2,6-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1,3-thiazolidine-2,4-dione has also been reported to have neuroprotective and cardioprotective properties.

properties

Product Name

3-(4-chlorophenyl)-5-{[1-(2,6-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1,3-thiazolidine-2,4-dione

Molecular Formula

C24H21ClN2O2S

Molecular Weight

437 g/mol

IUPAC Name

(5Z)-3-(4-chlorophenyl)-5-[[1-(2,6-dimethylphenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C24H21ClN2O2S/c1-14-6-5-7-15(2)22(14)26-16(3)12-18(17(26)4)13-21-23(28)27(24(29)30-21)20-10-8-19(25)9-11-20/h5-13H,1-4H3/b21-13-

InChI Key

SUOUTGUUGMXRFU-BKUYFWCQSA-N

Isomeric SMILES

CC1=C(C(=CC=C1)C)N2C(=CC(=C2C)/C=C\3/C(=O)N(C(=O)S3)C4=CC=C(C=C4)Cl)C

SMILES

CC1=C(C(=CC=C1)C)N2C(=CC(=C2C)C=C3C(=O)N(C(=O)S3)C4=CC=C(C=C4)Cl)C

Canonical SMILES

CC1=C(C(=CC=C1)C)N2C(=CC(=C2C)C=C3C(=O)N(C(=O)S3)C4=CC=C(C=C4)Cl)C

Origin of Product

United States

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